Trisodium bis(2-(4-((8-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-)

Description

Nomenclature and IUPAC Classification

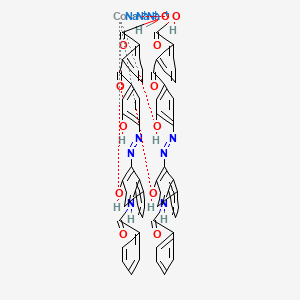

The systematic IUPAC name trisodium bis(2-(4-((8-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-) reflects its intricate molecular architecture. Breaking this down:

- Trisodium : Indicates three sodium counterions balancing the complex’s -3 charge.

- Bis : Denotes two identical ligands coordinating the cobalt center.

- 2-(4-((8-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-) : Describes the ligand structure, comprising a benzoate backbone substituted with an azo-linked naphthyl group bearing benzoylamino and hydroxy substituents.

- Cobaltate(3-) : Specifies the central cobalt ion in the +3 oxidation state within the anionic complex.

The molecular formula is $$ \text{C}{62}\text{H}{36}\text{Co}\text{N}{6}\text{O}{12} \cdot 3\text{Na} $$, with a molar mass of approximately 1,190.93 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{62}\text{H}{36}\text{Co}\text{N}{6}\text{O}{12} \cdot 3\text{Na} $$ |

| Molar Mass | 1,190.93 g/mol |

| Coordination Geometry | Octahedral |

| Charge | -3 (balanced by Na⁺ ions) |

Historical Context in Coordination Chemistry

Cobalt-azo complexes have been studied since the mid-20th century, with early work focusing on their tautomerism and redox behavior. Research in the 1980s revealed that cobalt(II) complexes with azo-naphthol ligands adopt distinct tautomeric forms (keto vs. enol) depending on solvent polarity and substituents. For instance, spectroscopic studies demonstrated that polar solvents stabilize keto-hydrazone tautomers, which influence ligand reactivity during chelation.

The synthesis of trisodium bis(2-(4-((8-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-) builds upon these foundational studies. Its development parallels advancements in designing cobalt(III) complexes for stable coordination environments, as seen in recent work on polyaromatic hydrocarbon (PAH)-derivatized azo-oxime cobalt(III) complexes.

Role of Cobalt-Azo Complexes in Advanced Materials

Cobalt-azo complexes are pivotal in materials science due to their redox activity and structural tunability. For example, PAH-functionalized cobalt(III) complexes exhibit enhanced electron-transfer capabilities, making them effective electrocatalysts for the oxygen reduction reaction (ORR). In such systems, the cobalt center and azo-oxime ligands collaborate to facilitate 4-electron transfer pathways, critical for energy conversion technologies.

Additionally, the intense coloration of trisodium bis(2-(4-((8-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-) derives from its conjugated π-system and charge-transfer transitions, enabling applications in dyes and pigments. Comparative studies with structurally analogous compounds highlight its superior stability in industrial formulations:

Properties

CAS No. |

84304-12-1 |

|---|---|

Molecular Formula |

C62H42CoN6Na3O12+3 |

Molecular Weight |

1190.9 g/mol |

IUPAC Name |

trisodium;2-[4-[(8-benzamido-2-hydroxynaphthalen-1-yl)diazenyl]-3-hydroxybenzoyl]benzoic acid;cobalt |

InChI |

InChI=1S/2C31H21N3O6.Co.3Na/c2*35-25-16-14-18-9-6-12-24(32-30(38)19-7-2-1-3-8-19)27(18)28(25)34-33-23-15-13-20(17-26(23)36)29(37)21-10-4-5-11-22(21)31(39)40;;;;/h2*1-17,35-36H,(H,32,38)(H,39,40);;;;/q;;;3*+1 |

InChI Key |

MDWOWHZOSUTNPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=C(C=C3)O)N=NC4=C(C=C(C=C4)C(=O)C5=CC=CC=C5C(=O)O)O.C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=C(C=C3)O)N=NC4=C(C=C(C=C4)C(=O)C5=CC=CC=C5C(=O)O)O.[Na+].[Na+].[Na+].[Co] |

Origin of Product |

United States |

Preparation Methods

Step 1: Diazotization Reaction

The synthesis begins with the preparation of an azo compound. This involves:

- Reacting an aromatic amine (such as benzoylamino-naphthyl derivatives) with nitrous acid under acidic conditions.

- The diazotization step forms a diazonium salt, which is highly reactive and serves as the precursor for azo coupling.

Step 2: Coupling Reaction

The diazonium salt is then coupled with a naphthol derivative to form the azo bond. Key considerations include:

- Maintaining an alkaline pH to facilitate coupling.

- Using temperature control to ensure high yield and prevent side reactions.

Step 3: Complexation with Cobalt

The final step involves complexation:

- Cobalt salts (e.g., cobalt chloride or cobalt nitrate) are introduced into the reaction mixture.

- Sodium ions are added to form the trisodium salt.

- The reaction conditions—such as pH, temperature, and reaction time—are optimized to achieve the desired product with high purity.

Reaction Conditions

Temperature Control

Temperature plays a critical role in each stage:

- Diazotization typically occurs at low temperatures (0–5°C).

- Coupling reactions are conducted at slightly elevated temperatures (20–30°C).

- Complexation requires moderate heating (40–60°C).

pH Adjustment

Precise pH control is essential:

- Acidic conditions for diazotization (pH ~2–4).

- Alkaline conditions for coupling (pH ~8–10).

- Neutral to slightly alkaline conditions for cobalt complexation (pH ~7–8).

Industrial Production Methods

For large-scale production, the synthetic route remains similar but incorporates additional measures:

- Automated reactors ensure consistent temperature and pH control.

- Purification techniques such as recrystallization or filtration are employed to remove impurities.

- Yield optimization strategies include adjusting reagent concentrations and reaction times.

Common Reagents

| Reagent | Purpose |

|---|---|

| Aromatic amines | Precursor for diazotization |

| Nitrous acid | Diazotization agent |

| Naphthol derivatives | Coupling substrate |

| Cobalt salts | Metal center for complexation |

| Sodium salts | Formation of trisodium salt |

Mechanism of Action

The mechanism involves:

- Formation of the azo bond via electron transfer during coupling.

- Coordination chemistry during cobalt complexation, where cobalt ions bind to the ligand structure through oxygen and nitrogen atoms in the azo groups.

Research Findings

Studies on this compound’s synthesis highlight:

- The importance of controlling oxidative states during cobalt complexation.

- The role of azo groups in stabilizing the structure and enhancing coloration properties.

Data Table: Key Parameters for Synthesis

| Step | Temperature Range | pH Range | Key Reagents |

|---|---|---|---|

| Diazotization | 0–5°C | 2–4 | Aromatic amines, nitrous acid |

| Coupling | 20–30°C | 8–10 | Naphthol derivatives |

| Cobalt Complexation | 40–60°C | 7–8 | Cobalt salts, sodium salts |

Chemical Reactions Analysis

Types of Reactions

Trisodium bis[2-[4-[[8-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color properties.

Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

Substitution: The compound can undergo substitution reactions, particularly at the benzoylamino and hydroxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Oxidation: Oxidized derivatives with altered color properties.

Reduction: Amines and other reduced fragments.

Substitution: Substituted derivatives with modified functional groups.

Scientific Research Applications

Trisodium bis[2-[4-[[8-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) has several scientific research applications:

Chemistry: Used as a dye in analytical chemistry for detecting metal ions.

Biology: Employed in staining techniques for biological specimens.

Medicine: Investigated for potential use in diagnostic imaging due to its cobalt content.

Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo and cobalt components. The azo groups are responsible for its color properties, while the cobalt center can interact with various biological molecules. The exact mechanism involves:

Molecular Targets: The compound can bind to proteins and nucleic acids, altering their function.

Pathways Involved: It can participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

Table 1: Key Properties of Trisodium bis[...]cobaltate(3-) and Analogous Compounds

Key Observations:

Metal Coordination : The target cobaltate is distinguished by its cobalt(III) center, which enables redox reactivity and magnetic properties absent in purely organic analogs like 3-sulfamoylbenzoic acids or triazole derivatives .

Ligand Complexity : The azo and hydroxyl groups in the cobaltate’s ligand facilitate strong metal-chelation and π-conjugation, contrasting with simpler sulfonamide or carbamate functionalities in other compounds .

Purity and Synthesis : The cobaltate’s 96% purity reflects advanced purification techniques required for metallocomplexes, whereas organic analogs (e.g., 3-sulfamoylbenzoic acids) achieve high purity through crystallization or distillation .

Functional and Application-Based Comparisons

Catalytic and Redox Activity

- Target Cobaltate : The cobalt(III) center likely exhibits tunable redox behavior, making it suitable for oxidation-reduction catalysis. Similar cobalt-azo complexes are documented in photocatalytic water splitting .

- Triazole Derivatives (e.g., Compound 3): Lacking a metal center, these compounds serve as ligands or intermediates rather than catalysts.

Biological Activity

Trisodium bis(2-(4-((8-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-) is a complex organic compound featuring a cobalt center and is characterized by its vibrant color properties. It has applications in various fields, including analytical chemistry, biology, and the textile industry. This article focuses on its biological activity, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 84304-12-1 |

| Molecular Formula | C62H42CoN6Na3O12+3 |

| Molecular Weight | 1190.9 g/mol |

| IUPAC Name | trisodium; 2-[4-[(8-benzamido-2-hydroxynaphthalen-1-yl)diazenyl]-3-hydroxybenzoyl]benzoic acid;cobalt |

The biological activity of Trisodium bis(2-(4-((8-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-) can be attributed to its azo and cobalt components.

Molecular Targets

- Protein Binding : The compound can bind to proteins and nucleic acids, potentially altering their functions.

- Redox Reactions : It participates in redox reactions, influencing cellular oxidative stress levels.

Antiproliferative Effects

Research indicates that Trisodium bis(2-(4-((8-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-) exhibits notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of similar azo compounds can induce apoptosis in human leukemia (U-937) and melanoma (SK-MEL-1) cell lines.

Case Study: Antiproliferative Activity

In vitro studies have demonstrated the following IC50 values for related compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 8a | U-937 | <200 |

| Compound 8b | SK-MEL-1 | <100 |

| Doxorubicin | U-937 | 0.5 |

| Etoposide | SK-MEL-1 | 0.7 |

These results suggest that while the compound exhibits significant cytotoxicity, it may also show selectivity towards cancer cells over normal cells, indicating a favorable safety profile.

Mechanistic Studies

Further investigations into the mechanism of action have revealed that the compound may inhibit tubulin polymerization, a critical process for cell division. However, specific derivatives have shown varying degrees of inhibition:

| Compound | Tubulin Polymerization Inhibition (IC50 µM) |

|---|---|

| CA-4 | 1.2 |

| Compound 8f | >20 |

| Compound 8k | >20 |

This indicates that while some derivatives are effective in inhibiting tubulin polymerization, others may not exhibit this activity, suggesting alternative pathways for their antiproliferative effects.

Applications in Research and Industry

Trisodium bis(2-(4-((8-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-) is utilized in various applications:

Analytical Chemistry

It serves as a dye for detecting metal ions due to its vibrant color properties.

Biological Staining

The compound is employed in staining techniques for biological specimens, enhancing visualization under microscopy.

Medical Imaging

Investigations are ongoing regarding its potential use in diagnostic imaging due to the cobalt content.

Textile Industry

It is widely used as a dye in the textile industry for coloring fabrics and producing colored plastics and inks.

Q & A

Q. What synthetic methodologies are recommended for the preparation of trisodium bis(...)cobaltate(3-)?

The synthesis involves multi-step coordination chemistry, starting with ligand preparation (e.g., azo-coupling reactions between benzoylamino-naphthol and hydroxybenzoyl derivatives). Metalation with cobalt salts under controlled pH and temperature is critical. Purification may require membrane separation (RDF2050104) or crystallization techniques. Validate purity via HPLC or mass spectrometry, referencing protocols for structurally similar brominated intermediates (e.g., 5-Bromo-2,1,3-benzoxadiazole purification methods ).

Q. Which spectroscopic techniques are essential for characterizing the cobalt coordination environment?

Use UV-Vis spectroscopy to confirm d-d transitions (typical for Co³⁺ complexes). IR spectroscopy identifies bonding modes (e.g., azo N=N stretching at ~1400–1600 cm⁻¹). X-ray crystallography is ideal for structural elucidation, though powder XRD or EXAFS may suffice for amorphous samples. Cross-reference with NMR data from deuterated analogs (e.g., benzaldehyde-α-d1 ) to resolve overlapping signals.

Q. How can researchers determine the stability of this complex under varying pH and temperature conditions?

Conduct thermodynamic studies via TGA/DSC for thermal stability. For pH stability, use spectrophotometric titration (monitoring λmax shifts) and compare with degradation products using LC-MS. Reference methodologies from ionic liquid stability assessments (e.g., 1-butyl-2,3-dimethylimidazolium bromide decomposition studies ).

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic structure and redox behavior of this cobaltate complex?

Density Functional Theory (DFT) can predict frontier molecular orbitals and redox potentials. Validate simulations against experimental cyclic voltammetry data. Leverage process control frameworks (RDF2050108) to model solvent effects and ligand-field perturbations. Compare with analogous Co³⁺ complexes (e.g., bis(pentamethylcyclopentadienyl)iron derivatives ) to refine parameters.

Q. How can contradictory data on the catalytic activity of this complex in oxidation reactions be resolved?

Systematically vary reaction conditions (e.g., solvent polarity, O₂ pressure) and analyze kinetics. Use in-situ FTIR or EPR to detect transient intermediates. Cross-reference with fuel engineering protocols (RDF2050106) for catalytic efficiency metrics. Address impurities by applying advanced separation technologies (RDF2050104) to isolate active species.

Q. What strategies optimize the ligand design to enhance the complex’s photophysical properties?

Modify substituents (e.g., electron-withdrawing trifluoromethyl groups ) to tune ligand-to-metal charge transfer (LMCT). Synthesize derivatives with varying azo/hydroxy ratios and compare fluorescence quantum yields. Use powder technology (RDF2050107) to assess solid-state luminescence efficiency.

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility values for this cobaltate in polar solvents?

Solubility discrepancies may arise from polymorphic forms or residual counterions. Characterize crystalline vs. amorphous phases via XRD and DSC. Apply particle size analysis (RDF2050107) to correlate solubility with surface area. Use certified reference materials (e.g., CRM4601-b ) for calibration.

Methodological Tables

| Parameter | Technique | Example from Evidence |

|---|---|---|

| Ligand Purity | HPLC (>95% HLC ) | 3,5-Bis(trifluoromethyl)benzoic acid |

| Thermal Stability | TGA/DSC (mp 72–74°C ) | 5-Bromo-2,1,3-benzoxadiazole |

| Redox Behavior | Cyclic Voltammetry | 1-Butyl-2,3-dimethylimidazolium salts |

| Structural Confirmation | Single-crystal XRD | Deuterated benzaldehyde derivatives |

Key Considerations

- Reproducibility : Document synthetic conditions rigorously (e.g., temperature, solvent ratios) to align with CRDC’s chemical engineering design standards (RDF2050103).

- Data Validation : Use certified reference materials (e.g., NMI CRM4601-b ) to ensure analytical accuracy.

- Interdisciplinary Integration : Combine separation technologies (RDF2050104) with computational modeling (RDF2050108) for holistic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.